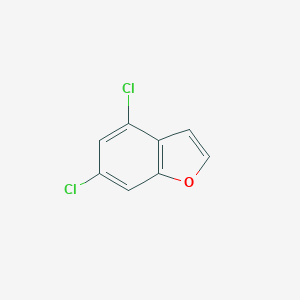

4,6-Dichlorobenzofuran

Übersicht

Beschreibung

4,6-Dichlorobenzofuran is an organic compound with the molecular formula C8H4Cl2O It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichlorobenzofuran typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4,6-dichlorophenol with a suitable base, such as potassium carbonate, in the presence of a palladium catalyst. The reaction proceeds through an intramolecular cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichlorobenzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the dichloro groups to other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated or aminated derivatives. Substitution reactions can result in a variety of substituted benzofurans .

Wissenschaftliche Forschungsanwendungen

The compound 4,6-Dichlorobenzofuran is an aromatic heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties. This article explores its applications across different domains, including medicinal chemistry, environmental science, and materials science. Additionally, comprehensive data tables and documented case studies will be presented to illustrate the compound's utility.

Chemical Properties and Structure

This compound has a molecular formula of CHClO and features a benzofuran core substituted with two chlorine atoms at the 4 and 6 positions. This structural configuration contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound derivatives that demonstrated significant inhibition of tumor growth in vitro and in vivo models .

Case Study: Anti-Cancer Activity

- Objective: Evaluate the cytotoxic effects of this compound derivatives.

- Methodology: Synthesis of derivatives followed by MTT assay on cancer cell lines.

- Results: Several derivatives showed IC values below 10 µM, indicating potent anti-cancer activity.

Environmental Science

In environmental chemistry, this compound has been studied for its role as a pollutant and its degradation in various ecosystems. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity to aquatic life.

Data Table: Environmental Persistence

| Compound | Half-Life (days) | Degradation Pathways |

|---|---|---|

| This compound | 30-60 | Photolysis, microbial degradation |

Research indicates that photolytic degradation is a significant pathway for reducing concentrations of this compound in water bodies under UV light exposure .

Materials Science

The compound is also explored for its potential use in developing new materials, particularly polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties.

Case Study: Polymer Composite Development

- Objective: Assess the impact of this compound on polymer properties.

- Methodology: Synthesis of polymer composites with varying concentrations of the compound.

- Results: Composites exhibited improved tensile strength and thermal stability compared to control samples without the compound.

Summary of Findings

The applications of this compound span multiple scientific disciplines. Its medicinal properties suggest potential as an anti-cancer agent, while its environmental implications highlight the need for monitoring and remediation strategies due to its persistence as a pollutant. Furthermore, its utility in materials science positions it as a valuable component in developing advanced materials.

Wirkmechanismus

The mechanism of action of 4,6-Dichlorobenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways[7][7].

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dichlorobenzofuran

- 2,6-Dichlorobenzofuran

- 3,5-Dichlorobenzofuran

Comparison

4,6-Dichlorobenzofuran is unique due to the specific positioning of the chlorine atoms on the benzofuran ring. This positioning can influence its chemical reactivity and biological activity compared to other dichlorobenzofurans. For instance, the 4,6-dichloro substitution pattern may result in different electronic and steric effects, affecting its interactions with biological targets and its overall stability .

Biologische Aktivität

4,6-Dichlorobenzofuran is a compound belonging to the benzofuran family, which has gained attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its pharmacological properties and implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the chlorination of benzofuran derivatives. Various methods have been reported, including:

- Chlorination Reactions : Using chlorine gas or chlorinating agents in the presence of solvents such as dichloromethane.

- Cyclization Techniques : Employing cyclization reactions from substituted phenols and carboxylic acids.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of synthesized compounds.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that derivatives of benzofuran can exhibit activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Research has demonstrated that certain derivatives exhibit MIC values in the range of 0.06–0.55 mM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antiviral Activity

Recent studies have also investigated the antiviral potential of this compound:

- HIV Inhibition : Some benzofuran derivatives have been reported to inhibit HIV-1 reverse transcriptase with varying potency. For example, compounds derived from benzofuran structures exhibited higher potency than standard antiretroviral drugs .

- Therapeutic Index : Compounds showed a wider therapeutic index in specific cases, suggesting potential for development as antiviral agents.

Case Studies

Several studies have focused on the biological activity of this compound and its derivatives:

- Antimicrobial Studies :

- Antiviral Efficacy :

Data Summary

| Biological Activity | MIC Values (mM) | Notable Compounds |

|---|---|---|

| Antibacterial | 0.06 - 0.55 | 8f - 8h |

| Antiviral | IC50 < Atevirdine | Compound 2C |

Eigenschaften

IUPAC Name |

4,6-dichloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYPNSGWLVPWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629816 | |

| Record name | 4,6-Dichloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-95-9 | |

| Record name | 4,6-Dichloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.